2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium

19F-NMR spectroscopy hapten-carrier bond analysis cell-surface labeling

2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium salt (CAS 54495-25-9; abbreviated TFMDNPS, 2,6-dinitro-TFMBSA, or CF₃-DNBS) is a nitroaromatic sulfonate derivatization reagent structurally defined by a benzene ring bearing two electron-withdrawing nitro groups at positions 2 and 6, a trifluoromethyl group at position 4, and a sulfonate sodium salt. It is indexed in MeSH as a structural analog of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

Molecular Formula C7H3F3N2NaO7S
Molecular Weight 339.16 g/mol
Cat. No. B12321753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium
Molecular FormulaC7H3F3N2NaO7S
Molecular Weight339.16 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])C(F)(F)F.[Na]
InChIInChI=1S/C7H3F3N2O7S.Na/c8-7(9,10)3-1-4(11(13)14)6(20(17,18)19)5(2-3)12(15)16;/h1-2H,(H,17,18,19);
InChIKeyYVGDZLXGINQFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic Acid Sodium Salt – Core Identity and Procurement Baseline


2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic acid sodium salt (CAS 54495-25-9; abbreviated TFMDNPS, 2,6-dinitro-TFMBSA, or CF₃-DNBS) is a nitroaromatic sulfonate derivatization reagent structurally defined by a benzene ring bearing two electron-withdrawing nitro groups at positions 2 and 6, a trifluoromethyl group at position 4, and a sulfonate sodium salt [1]. It is indexed in MeSH as a structural analog of 2,4,6-trinitrobenzenesulfonic acid (TNBS) [2]. The compound is supplied as a white to light yellow crystalline solid, ≥95% purity (titration), soluble in water, with a molecular weight of 338.14 g·mol⁻¹ and an experimental LogP of 3.55 for the sodium salt form .

Why 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic Acid Sodium Salt Cannot Be Simply Replaced by TNBS or Other In-Class Derivatization Reagents


Although this compound is formally indexed as an analog of 2,4,6-trinitrobenzenesulfonic acid (TNBS), the replacement of the 4-nitro substituent with a trifluoromethyl group generates three functionally decisive divergences that preclude generic interchange: (i) the –CF₃ group provides a ¹⁹F-NMR spectroscopic handle entirely absent in TNBS, enabling direct observation of hapten–carrier bonds [1]; (ii) the compound is approximately 10-fold less chemically reactive than TNBS toward cell-surface amines, requiring 10 mM versus 1 mM to achieve equivalent haptenic derivatization, which alters both the kinetics and the biological consequences of labeling [1]; and (iii) the higher LogP (3.55 vs. 0.51 for TNBS) confers markedly greater hydrophobicity, directly affecting organic-phase partitioning in GC sample preparation and chromatographic retention . Substitution with dansyl chloride or 2,4-dinitrofluorobenzene (DNFB) is likewise inappropriate: dansyl chloride requires fluorescence detection rather than electron-capture detection (ECD), while DNFB lacks the steric sensitivity toward α-substituted amino acids that this sulfonate exhibits [2].

Quantitative Differentiation Evidence for 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic Acid Sodium Salt Versus Closest Comparators


¹⁹F-NMR Spectroscopic Handle: 3 Fluorine Atoms vs. Zero in TNBS

The sodium salt of 2,6-dinitro-4-(trifluoromethyl)benzenesulfonic acid (CF₃-DNBS) carries a trifluoromethyl group with three chemically equivalent fluorine atoms, yielding a strong, single ¹⁹F-NMR signal that allows direct spectroscopic observation of hapten–carrier bonds after protein or cell-surface modification. In contrast, 2,4,6-trinitrobenzenesulfonic acid (TNBS) contains zero fluorine atoms and is completely invisible to ¹⁹F-NMR [1]. This was the explicit rationale for developing CF₃-DNBS as a TNBS replacement: 'to take advantage of the presence of fluorine atoms in the analogue, which allow the analysis of the hapten-carrier bonds by ¹⁹F-NMR nuclear magnetic resonance' [1]. ¹⁹F-NMR spectra of CF₃-DNBS-treated viable tumor cells and murine lymphocytes were successfully recorded at 5.9 Tesla, confirming covalent and non-covalent binding modes that are indiscernible with TNBS [2].

19F-NMR spectroscopy hapten-carrier bond analysis cell-surface labeling

10-Fold Lower Reactivity of CF₃-DNBS vs. TNBS Toward Cell-Surface Primary Amines

In a direct head-to-head immunological study, Bischoff et al. (1983) established that equivalent extents of haptenic derivatization on cell surfaces are achieved when CF₃-DNBS is used at 10 mM and TNBS at 1 mM—a 10-fold concentration differential [1]. The extent of derivatization was appraised by quantitative absorption studies and radioactive hapten measurements, confirming the same order of magnitude of surface modification under these respective concentrations [1]. This lower intrinsic reactivity of CF₃-DNBS is consistent with the electronic effect of replacing the 4-nitro group (TNBS) with a 4-trifluoromethyl group, which reduces the electrophilicity of the sulfonate center.

derivatization kinetics cell-surface modification hapten density control

Absence of Antibody-Plus-Complement-Mediated Cytotoxicity with CF₃-DNBS-Modified Cells vs. TNBS-Modified Cells

The same head-to-head study by Bischoff et al. (1983) revealed a stark functional divergence: only TNBS-modified cells were susceptible to destruction by antibody-plus-complement-mediated cytotoxicity, whereas CF₃-DNBS-modified cells were resistant [1]. Both modifications generated immunologically cross-reactive determinants (confirmed by cell-mediated lymphocytotoxicity and indirect immunofluorescence), yet the structural difference conferred by the –CF₃ vs. –NO₂ substitution completely abrogated complement-dependent killing [1].

complement cytotoxicity immunological tolerance hapten-modified target cells

LogP Differential of ~3 Log Units vs. TNBS: Implications for Extraction and Chromatography

The sodium salt of 2,6-dinitro-4-(trifluoromethyl)benzenesulfonic acid exhibits an experimentally measured LogP of 3.55 , compared to a reported LogP of approximately 0.51 for TNBS (2,4,6-trinitrobenzenesulfonic acid) . This represents a difference of approximately 3 log units, corresponding to roughly a 1,000-fold higher octanol–water partition coefficient for the CF₃-containing compound. The enhanced lipophilicity arises from the -CF₃ substituent replacing the -NO₂ group and directly improves organic-solvent extractability of DNT derivatives during sample workup, as well as reversed-phase HPLC retention (derivatives separated on a Cosmosil 3C18 column using 1% acetic acid–methanol, 13:7) [1].

partition coefficient sample preparation reversed-phase chromatography

Steric Sensitivity Toward α-Substituted Amino Acids vs. 2,4-Dinitrofluorobenzene (DNFB)

Bunton and Wright (1975) demonstrated that 2,6-dinitro-4-trifluoromethylbenzene sulfonate ion (1) and 2,4-dinitrofluorobenzene (DNFB) exhibit similar reactivities toward unhindered nucleophiles (glycinate and glycylglycinate ions), but α-substituents on the amino acid significantly hinder reactions with the sulfonate (1) while having minimal effect on reactions with DNFB [1]. Additionally, hydroxide ion is relatively unreactive toward the sulfonate (1), in contrast to its behavior with many other activated aryl electrophiles. In cationic CTABr micelles, rate enhancements for the sulfonate (1) ranged from 6-fold (glycinate) to 740-fold (phenylalaninate), whereas DNFB showed a narrower and less nucleophile-dependent range of 5.5- to 104-fold [1].

steric selectivity amino acid derivatization structure-reactivity relationships

Validated HPLC-UV Method Performance: Precision <2.0% CV and Recovery 97.8–100.6%

Uehara et al. (1994) developed and validated a pre-column derivatization HPLC-UV method for taurine, L-glutamine, vitamin U, and L-aspartic acid in pharmaceutical formulations using sodium 2,6-dinitro-4-trifluoromethylbenzenesulfonate (DNTS) as the derivatizing agent [1]. Derivatization was performed in 50% sodium borate at 60–80°C (30–90 min depending on analyte), followed by separation on a Cosmosil 3C18 column (4.6 mm i.d. × 50 mm) with UV detection at 280 nm. Across all four analytes, the coefficient of variation for analytical precision was below 2.0%, and spike recoveries from commercial samples ranged from 97.8% to 100.6% [1].

pharmaceutical analysis pre-column derivatization method validation

Optimal Application Scenarios for 2,6-Dinitro-4-(trifluoromethyl)benzenesulfonic Acid Sodium Salt Based on Quantitative Differentiation Evidence


¹⁹F-NMR-Guided Hapten–Protein Conjugation Analysis and Binding-Site Mapping

For research groups studying covalent modification of proteins, cell surfaces, or immunogenic carriers with haptenic determinants, this compound is uniquely suited when ¹⁹F-NMR verification of conjugation is required. The three equivalent fluorine atoms of the –CF₃ group provide a single, strong ¹⁹F-NMR signal that enables direct quantification of hapten loading density and identification of covalent vs. non-covalent binding modes on human serum albumin or cell membranes—capabilities that TNBS structurally cannot provide [1][2]. The 10-fold lower intrinsic reactivity (10 mM vs. 1 mM TNBS for equivalent derivatization) additionally permits gentler, more controlled labeling conditions that preserve protein conformation and biological activity [1].

Immunological Studies Requiring Viable Hapten-Modified Target Cells Resistant to Complement Lysis

In experimental immunology protocols involving in vivo immunization with hapten-modified splenocytes or measurement of cell-mediated cytotoxicity against haptenated targets, this compound is functionally mandatory over TNBS. TNBS-modified cells are eliminated by antibody-plus-complement-mediated cytotoxicity, whereas CF₃-DNBS-modified cells survive complement attack while remaining fully cross-reactive with TNBS-specific cytotoxic T lymphocytes. This differential survival—directly demonstrated by Bischoff et al. (1983)—is critical for generating interpretable in vivo immune response data [1].

GC-ECD Trace Analysis of Primary Amines in Biological Matrices at Picogram Sensitivity

For bioanalytical laboratories quantifying catecholamines, histamine, 1-methylhistamine, and related primary amines in urine, plasma, or tissue homogenates, this reagent enables gas chromatography with electron-capture detection (GC-ECD) at picogram-level sensitivity. Doshi and Edwards (1979) established that the reagent reacts rapidly and specifically with primary amines at room temperature; after trimethylsilylation of hydroxyl groups, the resulting DNT derivatives are stable, possess excellent GC properties, and are detected with high sensitivity by ECD [2]. The high LogP (3.55) of the derivatives facilitates efficient liquid–liquid extraction from aqueous biological matrices, an advantage over the more hydrophilic TNP derivatives from TNBS .

Validated HPLC-UV Pharmaceutical QC Method for Non-Chromophoric Amino Compounds

For pharmaceutical quality control laboratories analyzing taurine, L-glutamine, vitamin U, L-aspartic acid, or analogous non-chromophoric amines in finished drug products, the Uehara et al. (1994) method provides a fully validated pre-column derivatization protocol with documented performance metrics: CV < 2.0% and recovery of 97.8–100.6% across commercial formulations [3]. The UV detection at 280 nm eliminates the need for fluorescence detectors required by dansyl chloride methods, reducing instrument cost and complexity while maintaining sufficient sensitivity for pharmaceutical potency and content uniformity testing.

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